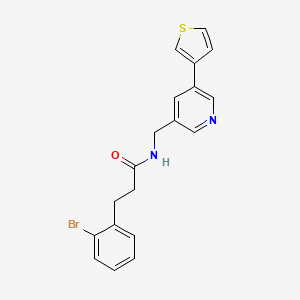

3-(2-bromophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide

Description

3-(2-Bromophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide is a brominated aromatic propanamide derivative featuring a pyridine-thiophene hybrid scaffold. Its molecular formula is C₁₉H₁₇BrN₂OS (molecular weight: ~409.3 g/mol, inferred from structural analogs ). The compound combines a 2-bromophenyl group (electron-withdrawing substituent) with a pyridinylmethyl-thiophene moiety, which may enhance binding interactions in biological systems.

Properties

IUPAC Name |

3-(2-bromophenyl)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrN2OS/c20-18-4-2-1-3-15(18)5-6-19(23)22-11-14-9-17(12-21-10-14)16-7-8-24-13-16/h1-4,7-10,12-13H,5-6,11H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNLSOAGTDWPWCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC(=O)NCC2=CC(=CN=C2)C3=CSC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2-bromophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide, with the CAS number 1795421-95-2, is a compound of interest due to its potential biological activities. The structure features a bromophenyl moiety and a thiophen-pyridine unit, which may contribute to its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential applications.

The molecular formula of this compound is , with a molecular weight of 401.3 g/mol. The compound's structure can be represented as follows:

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as receptors and enzymes. The bromine atom in the bromophenyl group may facilitate halogen bonding , while the thiophen-pyridine moiety can engage in π-π stacking interactions , potentially modulating enzyme or receptor activity .

Pharmacological Studies

Recent studies have investigated the compound's efficacy as a potential therapeutic agent:

- Antagonistic Activity : Preliminary evaluations suggest that the compound may act as an antagonist at certain receptors, similar to other compounds in its class. For instance, related compounds have demonstrated significant binding affinities (Ki values ranging from 7.5 nM to 53 nM) at human A2A receptors .

- In Vitro Studies : In vitro assays have shown that derivatives of this compound exhibit varying degrees of biological activity, indicating potential for further development in drug design .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Bromination : Introduction of the bromine atom onto the phenyl ring.

- Formation of Thiophen-Pyridine Moiety : Achieved through coupling reactions.

- Amidation : Final step involves forming the propanamide group via amidation reactions.

These steps can be optimized for industrial production to maximize yield and purity .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to this compound:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-(2-bromophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide with key analogs, emphasizing structural variations, physicochemical properties, and research findings:

Key Observations:

Fluorinated analogs (e.g., 2-fluorophenyl derivative) exhibit higher aqueous solubility, making them preferable for in vitro screening .

Scaffold Modifications :

- Replacing pyridine with tetrahydro-2H-pyran () reduces aromaticity, leading to lower cytotoxicity but diminished target affinity .

- Thiazole-containing analogs () show divergent bioactivity (e.g., insecticidal vs. kinase inhibition), highlighting scaffold-dependent pharmacological profiles.

Synthetic Feasibility :

- Propanamide derivatives are typically synthesized via coupling reactions (e.g., using DIPEA and coupling agents like propylphosphonic anhydride), as seen in and . The target compound likely follows similar routes, though bromine may necessitate inert conditions to avoid debromination .

Structural Characterization: Analogs like the dihydropyrimidinone derivative () were characterized via X-ray crystallography (triclinic P1 system), providing benchmarks for future structural studies of the target compound .

Q & A

Q. What are the recommended synthetic routes for preparing 3-(2-bromophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide?

Answer: The compound can be synthesized via a multi-step approach:

Amide Coupling : React 3-(2-bromophenyl)propanoic acid with 5-(thiophen-3-yl)pyridin-3-yl)methylamine using coupling agents like HATU or EDCI in the presence of a base (e.g., DIPEA) .

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% purity .

Yield Optimization : Adjust reaction time (typically 12–24 hours) and stoichiometric ratios (1:1.2 acid-to-amine) to maximize yields (reported 68–85% for analogous compounds) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry and purity. Key signals include:

- Thiophenyl protons: δ 7.20–7.60 ppm (multiplet) .

- Pyridinyl protons: δ 8.20–8.60 ppm (doublet) .

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]+) with mass accuracy <5 ppm .

- X-ray Crystallography : Resolve absolute configuration using SHELXL for refinement (R-factor <0.08) .

Q. What biological targets are associated with structural analogs of this compound?

Answer: Propanamide derivatives exhibit activity against:

- TRPV1 Antagonism : Modulate pain pathways via sulfonamide and halogen-substituted aryl groups (IC50: 27–500 nM) .

- Kinase Inhibition : Pyridinyl-thiophene moieties target JAK3 (IC50: ~27 nM) and KIFC1 (kinesin inhibitors) .

- Lipoxygenase Inhibition : Oxadiazole-containing analogs show IC50 <10 μM in anti-inflammatory assays .

Advanced Research Questions

Q. How can crystallographic disorder in this compound be resolved using SHELX software?

Answer:

- Disorder Handling : In SHELXL, split atoms into partial occupancy sites (e.g., bromophenyl rotational disorder). Use "PART" and "FREE" commands to refine disordered regions .

- Validation : Check ADPs (anisotropic displacement parameters) and electron density maps (e.g., Fo-Fc maps) to ensure residual peaks <0.5 eÅ⁻³ .

- Case Study : For analogous bromophenyl derivatives, disorder resolution improved R-factor from 0.15 to 0.06 .

Q. How can structure-activity relationships (SAR) guide optimization of this compound’s bioactivity?

Answer:

- Substituent Variation :

- Assay Design :

- In Vitro : TRPV1 calcium flux assays (IC50 determination) .

- In Vivo : Rodent thermal hyperalgesia models for efficacy validation .

Q. How can discrepancies between in vitro and in vivo bioassay data be addressed?

Answer:

- Pharmacokinetic Profiling : Measure plasma stability (e.g., t1/2 in mouse liver microsomes) to identify metabolic liabilities .

- Solubility Adjustments : Introduce polar groups (e.g., hydroxyethyl) to improve aqueous solubility (>50 μM) without compromising target binding .

- Control Experiments : Validate assay conditions using reference antagonists (e.g., capsazepine for TRPV1) to rule off-target effects .

Q. What safety protocols are recommended for handling this compound?

Answer:

- PPE : Use nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (H313/H333 hazards) .

- Ventilation : Conduct reactions in a fume hood due to potential inhalation risks (P305+P351+P338) .

- Waste Disposal : Neutralize with 10% sodium bicarbonate before disposal in halogenated waste containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.